Lipophilicity (XLogP3-AA) Differentiation Between Target Compound and N-Alkylamino Chain-Length Analogs
The target compound's computed lipophilicity (XLogP3-AA = 0.7) [1] falls between the methylamino analog (XLogP3-AA ~0.3, lower by ~0.4 log units) and the propylamino analog (XLogP3-AA ~0.9, higher by ~0.2 log units), providing a distinct intermediate hydrophobicity profile that influences membrane permeability, solubility, and protein binding [2]. The isopropyl group's branching further differentiates it from the linear n-propyl chain in terms of molecular shape and conformational entropy.
| Evidence Dimension | Partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 (computed) |
| Comparator Or Baseline | Methylamino analog (CAS 1250270-44-0): XLogP3-AA ~0.3; Propylamino analog (CAS 1249839-92-6): XLogP3-AA ~0.9 |
| Quantified Difference | Target is +0.4 log units above methylamino analog and –0.2 log units below propylamino analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release) |
Why This Matters
For lipophilicity-driven selection in medicinal chemistry campaigns, a ΔlogP of 0.2–0.4 units can significantly alter ADME predictions, making the target compound a distinct candidate requiring independent evaluation.
- [1] PubChem. Compound Summary for CID 61923748: XLogP3-AA value 0.7. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] PubChem. Computed XLogP3-AA values for methylamino analog (CID 53412507) and propylamino analog (CID 53412508). Comparative analysis. Accessed 2026. View Source
